

# A Technical Guide to N-Boc-m-phenylenediamine for Researchers

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## Compound of Interest

Compound Name: **N-Boc-m-phenylenediamine**

Cat. No.: **B152999**

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For Immediate Release: This document provides a comprehensive technical overview of **N-Boc-m-phenylenediamine**, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This guide details the physicochemical properties, a standard synthesis protocol, and a visual representation of the synthetic workflow.

## Core Physicochemical Data

**N-Boc-m-phenylenediamine**, also known as tert-butyl (3-aminophenyl)carbamate, is a mono-protected diamine widely utilized in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective reaction at the unprotected amine functionality, making it a valuable building block for complex molecules.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	208.26 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	68621-88-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Off-white solid	<a href="#">[1]</a>
Melting Point	110 - 114 °C	<a href="#">[1]</a>

# Experimental Protocol: Synthesis of N-Boc-m-phenylenediamine

The following protocol describes a common method for the selective mono-Boc protection of m-phenylenediamine. This procedure is adapted from standard methodologies for the Boc protection of diamines.

## Materials:

- m-Phenylenediamine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Dichloromethane (DCM) or Acetonitrile (ACN)
- Ice bath
- Standard laboratory glassware
- Magnetic stirrer
- Rotary evaporator
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

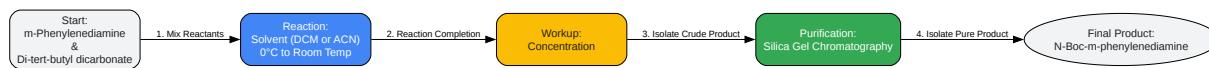
## Procedure:

- **Dissolution:** Dissolve m-phenylenediamine (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask.
- **Cooling:** Cool the solution to 0 °C using an ice bath while stirring.
- **Addition of Boc Anhydride:** Slowly add a solution of di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (0.95-1.0 equivalents) in the same solvent to the cooled solution of m-phenylenediamine. Controlling the stoichiometry is crucial to minimize the formation of the di-Boc protected byproduct.

- Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
- Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Concentration: Once the reaction is complete, as indicated by TLC, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired **N-Boc-m-phenylenediamine**.

## Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **N-Boc-m-phenylenediamine**.



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## References

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